N-[(2Z)-4-(4-cyclohexylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound characterized by its unique structural features. This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.
Scientific Research Applications
(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites through hydrogen bonds, π-π stacking, and other interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Phenylthiazoles: Compounds with phenyl groups attached to the thiazole ring.
Uniqueness
What sets (2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C31H33FN2O2S |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
4-(4-cyclohexylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C31H33FN2O2S/c1-35-29-17-8-22(20-30(29)36-2)18-19-34-28(21-37-31(34)33-27-15-13-26(32)14-16-27)25-11-9-24(10-12-25)23-6-4-3-5-7-23/h8-17,20-21,23H,3-7,18-19H2,1-2H3 |
InChI Key |
USKUBMATPWFVSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC=C(C=C4)C5CCCCC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.